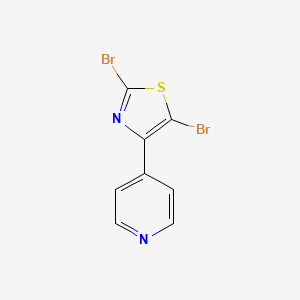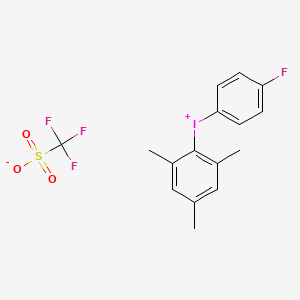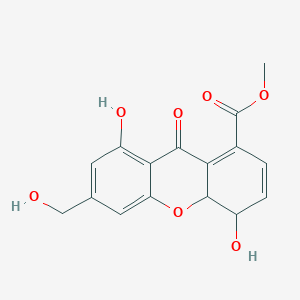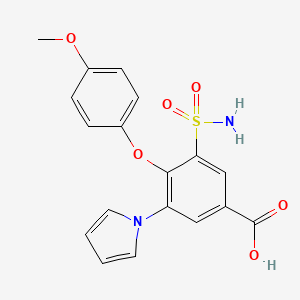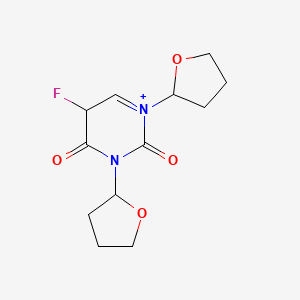
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FD 1: . It is classified as a triarylmethane dye and is known under various names, such as FD&C Blue No. 1 or Acid Blue 9 . The compound has the appearance of a blue powder and is soluble in water and glycerol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Brilliant Blue FCF is synthesized by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline, followed by oxidation . The reaction typically involves the use of strong acids and oxidizing agents under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Brilliant Blue FCF involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The product is then purified through crystallization or other separation techniques to obtain the final blue dye .
Análisis De Reacciones Químicas
Types of Reactions: Brilliant Blue FCF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce colorless or differently colored compounds .
Aplicaciones Científicas De Investigación
Chemistry: Brilliant Blue FCF is extensively used as a tracer dye in water studies due to its ability to retain color for long periods . It is also used in various chemical assays and analytical techniques.
Biology: In biological research, Brilliant Blue FCF is used as a staining agent to visualize cells and tissues under a microscope . It is also employed in electrophoresis to track the movement of proteins and nucleic acids.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy . It is also used in the formulation of certain medications and dietary supplements.
Industry: Brilliant Blue FCF is widely used in the food and beverage industry to color products such as candies, beverages, and baked goods . It is also used in cosmetics and personal care products like shampoos and soaps.
Mecanismo De Acción
Brilliant Blue FCF exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. The compound’s molecular structure allows it to interact with light, producing a vivid blue color . In biological systems, it can bind to certain proteins and nucleic acids, making it useful for staining and visualization purposes .
Comparación Con Compuestos Similares
Indigo Carmine (FD&C Blue No. 2): Another blue dye used in food and medical applications.
Tartrazine (FD&C Yellow No. 5): A yellow dye often combined with Brilliant Blue FCF to produce green shades.
Erythrosine (FD&C Red No. 3): A red dye used in similar applications.
Uniqueness: Brilliant Blue FCF is unique due to its high stability, non-toxicity, and vivid blue color. Unlike some other dyes, it remains stable under a wide range of pH conditions and temperatures, making it suitable for various applications .
Propiedades
Fórmula molecular |
C12H16FN2O4+ |
|---|---|
Peso molecular |
271.26 g/mol |
Nombre IUPAC |
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H16FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7-10H,1-6H2/q+1 |
Clave InChI |
ZSGXQEWSRJSMPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)N2C(=O)C(C=[N+](C2=O)C3CCCO3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




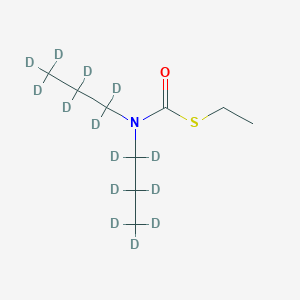
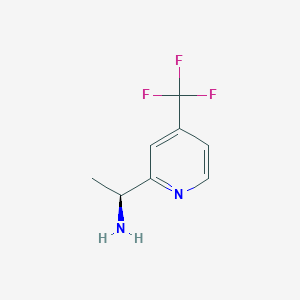
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
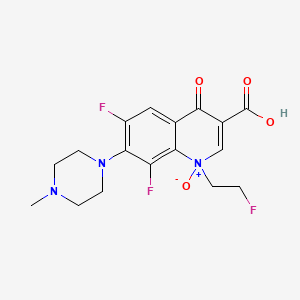
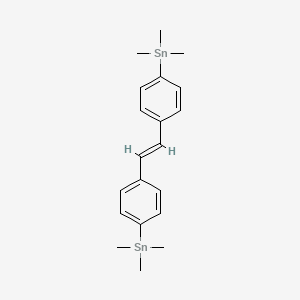
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
